molecular formula C26H27N3OS2 B11461123 2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(2-phenylethyl)quinazolin-4(3H)-one

2-{[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(2-phenylethyl)quinazolin-4(3H)-one

Cat. No.: B11461123
M. Wt: 461.6 g/mol
InChI Key: WIKDVWXMRPQOHI-UHFFFAOYSA-N
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Description

2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a thiazole ring, a quinazolinone core, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Quinazolinone Core Formation: The quinazolinone core is usually formed by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Coupling Reactions: The thiazole and quinazolinone moieties are then coupled using appropriate linkers and reagents, such as alkyl halides and base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the quinazolinone core.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the thiazole and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation, apoptosis, and microbial growth.

    Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Quinazolinone Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazolinone core.

Uniqueness

2-{[(2-CYCLOHEXYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of the thiazole and quinazolinone moieties, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C26H27N3OS2

Molecular Weight

461.6 g/mol

IUPAC Name

2-[(2-cyclohexyl-1,3-thiazol-4-yl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C26H27N3OS2/c30-25-22-13-7-8-14-23(22)28-26(29(25)16-15-19-9-3-1-4-10-19)32-18-21-17-31-24(27-21)20-11-5-2-6-12-20/h1,3-4,7-10,13-14,17,20H,2,5-6,11-12,15-16,18H2

InChI Key

WIKDVWXMRPQOHI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC(=CS2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

Origin of Product

United States

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